molecular formula C21H14ClNO3 B7803848 7-chloro-2-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-4-one

7-chloro-2-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-4-one

Cat. No.: B7803848
M. Wt: 363.8 g/mol
InChI Key: FLVRDMUHUXVRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the phenoxyphenyl derivative.

    Cyclization: The phenoxyphenyl derivative undergoes cyclization to form the quinolinone core.

    Chlorination: The final step involves the chlorination of the quinolinone core to introduce the chlorine atom at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography for purification.

    Quality Control: Implementing stringent quality control measures to ensure consistency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions may target the quinolinone core.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products:

    Oxidation: Oxidation may yield quinolinone derivatives with altered electronic properties.

    Reduction: Reduction can produce hydroquinolinone derivatives.

    Substitution: Substitution reactions can lead to a variety of functionalized quinolinone derivatives.

Scientific Research Applications

7-Chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinolinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential anticonvulsant properties and interactions with the N-Methyl-D-Aspartate receptor.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects by binding to the glycine site of the N-Methyl-D-Aspartate receptor. This binding inhibits the receptor’s activity, which is crucial in modulating synaptic plasticity and memory function. The inhibition of the N-Methyl-D-Aspartate receptor can lead to anticonvulsant effects, making it a potential candidate for treating epilepsy and other neurological disorders .

Comparison with Similar Compounds

  • 7-Chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinolinone
  • 7-Chloro-4-hydroxy-3-(3-methoxy)phenyl-2(1H)-quinolinone
  • 7-Chloro-4-hydroxy-3-(3-ethoxy)phenyl-2(1H)-quinolinone

Comparison:

  • Selectivity: 7-Chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinolinone exhibits higher selectivity for the N-Methyl-D-Aspartate receptor glycine site compared to its analogs.
  • Affinity: It has a higher affinity for the receptor, making it more potent as an anticonvulsant.
  • Uniqueness: The presence of the phenoxy group contributes to its unique binding properties and therapeutic potential.

Properties

IUPAC Name

7-chloro-2-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVRDMUHUXVRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(NC4=C(C3=O)C=CC(=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(NC4=C(C3=O)C=CC(=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.